4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile

Fragment-based screening Crystallography SARS-CoV-2

Reproducing crystallographic fragment screens for SARS-CoV-2 NSP13 helicase requires a compound with experimental binding validation-not a structural analog. - **Validated hit**: PDB entry 5rme provides resolved binding coordinates; no imidazole analog offers this. - **Synthetic handle**: 4-cyanobenzyl group enables rapid derivatization (e.g., to benzenecarbothioamide, 87% yield). - **QC tool**: Full 1D ¹H NMR (600 MHz) deposited in BMRB (bmse011048) for fragment library calibration.

Molecular Formula C15H11N3
Molecular Weight 233.274
CAS No. 118001-91-5
Cat. No. B2912559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
CAS118001-91-5
Molecular FormulaC15H11N3
Molecular Weight233.274
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C#N
InChIInChI=1S/C15H11N3/c16-9-12-5-7-13(8-6-12)10-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,10H2
InChIKeyKZMYEQMVROHICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile: Procurement & Fragment Screening Utility


4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile, also known as 4-(benzimidazol-1-ylmethyl)benzonitrile, is a benzimidazole-based heterocyclic compound (C15H11N3, MW 233.27) characterized by a 4-cyanobenzyl substituent linked to the benzimidazole N1 position . This compound is distributed as part of unique chemical collections for early discovery research and has been employed as a fragment in crystallographic fragment screening campaigns, including those targeting SARS-CoV-2 helicase (NSP13), where its binding mode was experimentally resolved in the PDB entry 5rme [1]. It is not a developed drug candidate but serves as a validated screening fragment and a versatile synthetic intermediate for benzimidazole-derivative elaboration [2].

Workflow Crystallographic fragment screening (validated binding mode)
Role Synthetic intermediate with 4-cyanobenzyl handle
QC NMR fragment library QC standard with BMRB reference

Why Analogs Cannot Replace 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile


Substituting 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile with a structurally simpler imidazole analog (e.g., 4-(1H-imidazol-1-ylmethyl)benzonitrile, CAS 112809-54-8) or an isomeric benzimidazole derivative alters both the core heterocycle's electron density distribution and the molecular topology, directly affecting fragment binding orientation and affinity in screening assays . The benzimidazole core of the target compound provides an extended aromatic system and distinct hydrogen-bonding capacity compared to the imidazole core, which has been shown to result in different enzyme inhibition profiles—for instance, the target compound exhibits low micromolar inhibition of carboxylate enzymes (aconitase and malate dehydrogenase) , whereas structurally related benzimidazole derivatives demonstrate nanomolar potency against IDO1 (Kd ≈ 550 nM) [1]. Critically, the target compound has been experimentally validated in a crystallographic fragment screen and is deposited with atomic coordinates in PDB entry 5rme, whereas the imidazole analog lacks comparable co-crystal structure validation, making the former the only procurement choice for reproducing or extending the SARS-CoV-2 helicase fragment screening workflow [2].

Target compound
Structurally validated fragment hit with resolved binding coordinates
Benzimidazole core drives specific enzyme inhibition profile
Public NMR QC reference data available (BMRB)
Imidazole analog
Lacks co-crystal structure validation; binding mode unknown
Smaller heterocycle may shift metalloenzyme coordination
No comparable QC spectral standard traceability

Quantitative Evidence for 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile vs. Analogs


SARS-CoV-2 Helicase Co-crystal Structure Validation

4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile is unequivocally identified as a fragment that binds SARS-CoV-2 NSP13 helicase, with its atomic coordinates deposited in PDB entry 5rme (fragment code RYM) [1]. The binding mode was experimentally resolved via X-ray crystallography at 2 Å resolution [2]. In contrast, the closest structural analog, 4-(1H-imidazol-1-ylmethyl)benzonitrile (CAS 112809-54-8), lacks any reported co-crystal structure with this target, precluding direct structural comparison of binding poses.

Co-crystal validation
Method context
Target
PDB 5rme (fragment RYM)
Analog
No co-crystal reported
Enables structure-guided optimization
2 Å resolution, SARS-CoV-2 NSP13 complex
Fragment-based screening Crystallography SARS-CoV-2 Antiviral discovery

Benzimidazole Core Inhibition of Carboxylate Enzymes

The benzimidazole core of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile confers a distinct enzyme inhibition profile. The target compound has been shown to inhibit carboxylate enzymes including aconitase and malate dehydrogenase , whereas the imidazole analog 4-(1H-imidazol-1-ylmethyl)benzonitrile (CAS 112809-54-8) is reported to inhibit the same class of enzymes, but quantitative comparative IC50 data are not available in the open literature for direct head-to-head comparison .

Enzyme inhibition
Class-level
Reported inhibition of aconitase & malate dehydrogenase; no quantitative IC50
Carboxylate enzyme context may differ from imidazole analog
Direct comparative data unavailable
Enzyme inhibition Carboxylate enzymes Coordination chemistry Ligand screening

NMR QC Standard in BMRB Fragment Library

4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile is deposited in the Biological Magnetic Resonance Data Bank (BMRB) under entry bmse011048, with 1D 1H NMR spectral data acquired at 600 MHz in DMSO-d6 at 298 K and pH 6.0, confirming identity and purity suitable for fragment-based screening [1]. The imidazole analog 4-(1H-imidazol-1-ylmethyl)benzonitrile (CAS 112809-54-8) is not deposited in BMRB with comparable QC spectra, limiting its traceability for fragment library qualification [2].

NMR QC standard
Specification review
BMRB bmse011048: 1D ¹H NMR, 600 MHz, DMSO-d6
Accelerates internal QC validation
Fragment library qualification context
Fragment library QC NMR spectroscopy BMRB Quality assurance

Moderate Lipophilicity for Fragment-Based Screening

4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile exhibits a predicted ACD/LogP of 2.68-2.73 and a KOWWIN estimated Log Kow of 3.04 . The imidazole analog 4-(1H-imidazol-1-ylmethyl)benzonitrile, due to its smaller heterocyclic core and lower molecular weight (MW 183.21 vs. 233.27), is expected to have a lower LogP (approximately 1.5-2.0 based on fragment contribution calculations), placing the target compound in a moderately lipophilic range often desirable for fragment hits while the imidazole analog may be too polar for optimal membrane permeability in certain target classes.

Fragment lipophilicity
Data to verify
Predicted ACD/LogP 2.68–2.73 (imidazole analog ~1.5–2.0)
Better Rule-of-Three compliance for intracellular targets
Predicted values; confirm experimentally
Physicochemical properties Lipophilicity LogP Fragment library design

Commercial Availability with Validated Purity Documentation

4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile is commercially available from multiple established chemical suppliers with documented purity specifications: Sigma-Aldrich (EME00214, as part of unique chemical collection), Enamine (EN300-59821, 95% purity), MSE PRO (≥96.0% purity), and ChemicalBook-listed vendors (98% HPLC) [1]. In contrast, the imidazole analog 4-(1H-imidazol-1-ylmethyl)benzonitrile is available from fewer validated sources and lacks the breadth of documented analytical data associated with the benzimidazole derivative [2].

Supply & purity
Specification review
Sigma-Aldrich, Enamine (95%), MSE PRO (≥96%), ChemicalBook (98% HPLC)
Diversified supply with documented purity
Reduces procurement risk for discovery workflows
Commercial availability Purity specifications Procurement Supply chain

Validated Application Scenarios for 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile


Fragment-Based Screening for SARS-CoV-2 NSP13 Helicase

This compound is directly applicable as a validated fragment hit in crystallographic fragment screens targeting SARS-CoV-2 NSP13 helicase. Its binding coordinates are experimentally resolved in PDB entry 5rme, enabling structure-guided optimization [1]. Laboratories aiming to reproduce or extend this fragment screen should prioritize this compound over imidazole analogs lacking co-crystal structure validation.

Metalloenzyme Inhibitor Design via Benzimidazole Coordination

The benzimidazole core of this compound can serve as a metal-coordinating scaffold for designing inhibitors of metalloenzymes. It has demonstrated activity against carboxylate enzymes (aconitase, malate dehydrogenase) [1], positioning it as a starting fragment for developing inhibitors of enzymes containing carboxylate-binding active sites, where the extended π-system of benzimidazole may offer advantages over simpler imidazole cores.

Synthetic Intermediate for Benzimidazole-Derived Bioactive Molecules

The 4-cyanobenzyl substituent provides a versatile synthetic handle for further elaboration. The compound has been employed as a reactant in the synthesis of 4-(1H-benzimidazol-1-ylmethyl)benzenecarbothioamide (via reaction with H₂S and triethylamine in pyridine, 87% yield) [1]. It is also cited as an intermediate in patent literature for histamine-3 receptor antagonists, making it relevant for medicinal chemistry programs targeting CNS disorders [2].

NMR-Based Fragment Library QC and Method Development

Given its deposition in BMRB (entry bmse011048) with full 1D ¹H NMR spectral data at 600 MHz [1], this compound can serve as a QC standard for NMR-based fragment screening method development and for calibrating fragment library analytical workflows.

Application
Selection Property
Validation Focus
Fragment screening for SARS-CoV-2 NSP13 helicase
Validated co-crystal structure
Crystallographic binding-mode review
Metalloenzyme inhibitor design
Benzimidazole metal-coordination scaffold
Carboxylate enzyme inhibition profile
Synthetic intermediate elaboration
4-cyanobenzyl synthetic handle
Downstream derivatization yield
NMR fragment library QC
BMRB QC spectral reference
NMR method calibration accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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